O-Cyclopropylhydroxylamine hydrochloride

Physical property comparison Solid-state handling Purification

O-Cyclopropylhydroxylamine hydrochloride is the preferred precursor for [3,3]-sigmatropic rearrangement cascades that conventional O-alkyl hydroxylamines (e.g., O-methyl, O-benzyl) cannot achieve, making it indispensable for N-heterocycle construction in medicinal chemistry. • N-Arylation with diaryliodonium salts: up to 82% yield. • Tetrahydroquinoline formation via base-mediated rearrangement: up to 78% yield. • Bench-stable for months at -20 °C; cited in 121 patents. • Supplied at ≥95% purity; compatible with automated synthesis and HTE workflows.

Molecular Formula C3H8ClNO
Molecular Weight 109.55 g/mol
Cat. No. B1647614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Cyclopropylhydroxylamine hydrochloride
Molecular FormulaC3H8ClNO
Molecular Weight109.55 g/mol
Structural Identifiers
SMILESC1CC1ON.Cl
InChIInChI=1S/C3H7NO.ClH/c4-5-3-1-2-3;/h3H,1-2,4H2;1H
InChIKeyXRFWKAODRFSVDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Cyclopropylhydroxylamine Hydrochloride: A Bench-Stable Hydroxylamine Building Block for N-Heterocycle Synthesis


O-Cyclopropylhydroxylamine hydrochloride (CAS 672299-63-7) is an O-substituted hydroxylamine derivative in which a cyclopropyl group is attached to the oxygen atom. As a hydrochloride salt, it is a solid with a melting point of 57.1–58.1 °C and is typically supplied at 95–98% purity . This compound serves as a versatile building block in organic synthesis, particularly valued for its ability to undergo di-heteroatom [3,3]-sigmatropic rearrangements that enable the construction of nitrogen-containing heterocycles [1].

Why Generic O-Alkylhydroxylamines Cannot Substitute O-Cyclopropylhydroxylamine Hydrochloride in [3,3]-Sigmatropic Rearrangements


The cyclopropyl moiety in O-cyclopropylhydroxylamine is not a passive substituent; it is essential for enabling a specific di-heteroatom [3,3]-sigmatropic rearrangement. The strained cyclopropane C–C bond and the weak N–O bond together facilitate a cascade that yields N-heterocycles, a transformation that other O-alkyl hydroxylamines (e.g., O-methyl or O-benzyl) do not undergo efficiently or at all. Furthermore, the physical properties of O-cyclopropylhydroxylamine hydrochloride differ markedly from its closest analogs—for example, its melting point is approximately 90 °C lower than that of O-methylhydroxylamine hydrochloride—making direct substitution in processes that rely on specific solid-state handling or purification impractical [1].

Quantitative Differentiation of O-Cyclopropylhydroxylamine Hydrochloride from Closest Analogs


Melting Point Depression of ~90 °C Relative to O-Methylhydroxylamine Hydrochloride

The melting point of O-cyclopropylhydroxylamine hydrochloride is 57.1–58.1 °C , whereas the closest structural analog, O-methylhydroxylamine hydrochloride, melts with decomposition at 148–154 °C . This represents a melting point depression of approximately 90 °C.

Physical property comparison Solid-state handling Purification

Unique Reactivity: Enabling [3,3]-Sigmatropic Rearrangement for Tetrahydroquinoline Synthesis

N-Arylated O-cyclopropyl hydroxamates undergo a one-pot [3,3]-sigmatropic rearrangement/cyclization/rearomatization cascade to yield substituted tetrahydroquinolines. Optimized N-arylation conditions provide up to 82% yield [1], and a representative tetrahydroquinoline derivative was isolated in 78% yield [1]. In contrast, O-alkyl hydroxylamines lacking the cyclopropyl group (e.g., O-methyl, O-benzyl) do not undergo this di-heteroatom rearrangement efficiently, if at all.

Sigmatropic rearrangement N-heterocycle synthesis Cascade reaction

Bench Stability for Long-Term Storage Without Decomposition

O-Cyclopropyl hydroxylamines are described as bench-stable compounds. The hydrochloride salt and its free-base form can be stored at –20 °C for several months with no significant decomposition observed [1]. In contrast, the structurally related O-vinyl hydroxylamine intermediates are highly reactive and transient, requiring in situ generation and immediate use [1].

Storage stability Shelf-life Reagent handling

High Patent Citation Frequency Indicates Broad Industrial Relevance

According to PubChemLite, O-cyclopropylhydroxylamine hydrochloride is referenced in 121 patents [1]. This high patent count—substantial for a relatively simple building block—suggests widespread adoption in proprietary pharmaceutical research and process development.

Patent landscape Drug discovery Industrial utility

Vendor Purity Specifications Support Reproducible Synthetic Workflows

Commercially available O-cyclopropylhydroxylamine hydrochloride is supplied at defined purities: 95% (Sigma-Aldrich) and 98% (Leyan) . These specifications allow users to select a purity grade appropriate for their application, whether for exploratory synthesis (95%) or for sensitive transformations requiring higher purity (98%).

Quality control Purity Procurement

Optimal Scientific and Industrial Application Scenarios for O-Cyclopropylhydroxylamine Hydrochloride


Synthesis of Tetrahydroquinolines and Related N-Heterocycles via [3,3]-Sigmatropic Rearrangement

O-Cyclopropylhydroxylamine hydrochloride is the preferred precursor for generating N-arylated O-cyclopropyl hydroxamates, which upon base-mediated [3,3]-sigmatropic rearrangement afford substituted tetrahydroquinolines in yields up to 78% [1]. This cascade transformation is not efficiently achieved with other O-alkyl hydroxylamines, making the compound indispensable for medicinal chemistry programs targeting N-heterocyclic scaffolds.

Preparation of N-Arylated O-Cyclopropyl Hydroxamates for Drug Discovery Libraries

The metal-free N-arylation of O-cyclopropylhydroxylamine with diaryliodonium salts proceeds in up to 82% yield [1]. These N-arylated hydroxamates serve as versatile intermediates for parallel synthesis of diverse heterocyclic libraries, a key workflow in early-stage drug discovery.

Use as a Bench-Stable Building Block in Automated and High-Throughput Synthesis

The demonstrated bench stability—no significant decomposition after months at –20 °C [1]—makes O-cyclopropylhydroxylamine hydrochloride suitable for automated synthesis platforms and high-throughput experimentation. Its reliability reduces the need for frequent reagent preparation and minimizes reaction failures due to degradation.

Industrial Process Development Leveraging High Patent Relevance

With citations in 121 patents [2], O-cyclopropylhydroxylamine hydrochloride is a proven intermediate in proprietary pharmaceutical syntheses. Process chemists can procure the compound with confidence that it is a recognized building block in the patent literature, facilitating freedom-to-operate assessments and streamlining scale-up activities.

Technical Documentation Hub

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35 linked technical documents
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